
Aluminium trilinoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium trilinoleate is a chemical compound formed by the reaction of aluminium with linoleic acid. Linoleic acid is a polyunsaturated omega-6 fatty acid commonly found in many vegetable oils. This compound is known for its applications in various industrial processes, particularly in the production of coatings and inks due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminium trilinoleate can be synthesized through the reaction of aluminium salts with linoleic acid. The process typically involves the following steps:
Preparation of Linoleic Acid Solution: Linoleic acid is dissolved in an appropriate solvent, such as ethanol or hexane.
Reaction with Aluminium Salts: Aluminium chloride or aluminium nitrate is added to the linoleic acid solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of this compound.
Purification: The resulting product is purified through filtration and washing to remove any unreacted starting materials and by-products.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: Aluminium trilinoleate undergoes various chemical reactions, including:
Oxidation: Exposure to air or oxygen can lead to the oxidation of the linoleic acid moiety, forming peroxides and other oxidation products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form aluminium hydroxide and linoleic acid.
Complexation: this compound can form complexes with other metal ions, affecting its solubility and reactivity.
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures and in the presence of oxygen or air.
Hydrolysis: Occurs in aqueous environments, particularly under acidic or basic conditions.
Complexation: Involves the addition of metal salts or chelating agents.
Major Products Formed:
Oxidation Products: Peroxides, aldehydes, and ketones.
Hydrolysis Products: Aluminium hydroxide and linoleic acid.
Complexes: Various metal-aluminium-linoleate complexes.
Aplicaciones Científicas De Investigación
Aluminium trilinoleate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other aluminium-based compounds and as a catalyst in organic reactions.
Biology: Studied for its potential effects on cell membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of coatings, inks, and paints due to its ability to improve adhesion and durability.
Mecanismo De Acción
The mechanism of action of aluminium trilinoleate involves its interaction with cell membranes and proteins. The linoleic acid moiety can integrate into lipid bilayers, affecting membrane fluidity and permeability. Aluminium ions can interact with proteins and enzymes, potentially altering their activity and function. These interactions can influence various cellular processes, including signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Aluminium Stearate: Another aluminium-based compound used in coatings and lubricants.
Aluminium Palmitate: Similar in structure and used in cosmetics and pharmaceuticals.
Aluminium Oleate: Used in the production of soaps and detergents.
Uniqueness of Aluminium Trilinoleate: this compound is unique due to its polyunsaturated linoleic acid moiety, which imparts distinct chemical and physical properties. Its ability to undergo oxidation and form complexes with other metals makes it particularly valuable in various industrial and research applications.
Propiedades
Número CAS |
645-17-0 |
|---|---|
Fórmula molecular |
C54H93AlO6 |
Peso molecular |
865.3 g/mol |
Nombre IUPAC |
aluminum;(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/3C18H32O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*7-6-,10-9-; |
Clave InChI |
BEQTZCISVVHICR-VLKMOBIUSA-K |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Al+3] |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


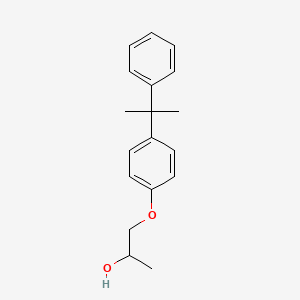
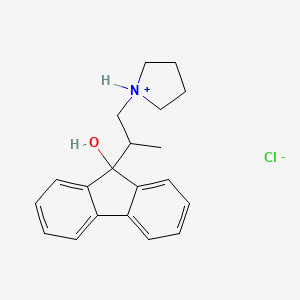
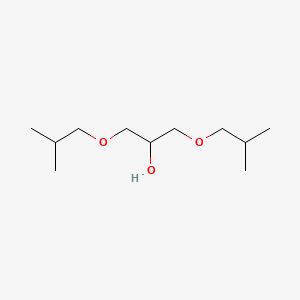
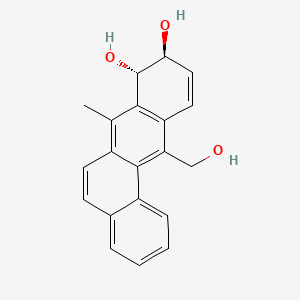
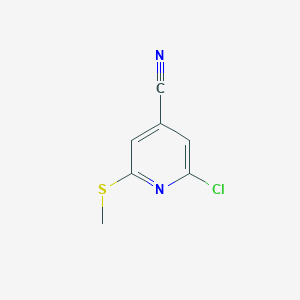
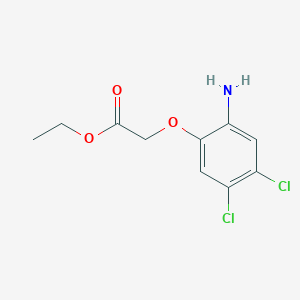
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
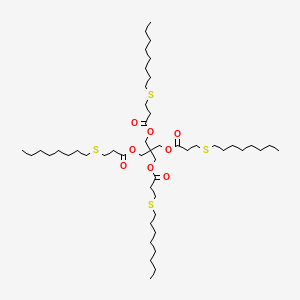
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)

![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)
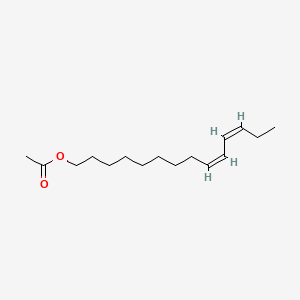
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)

